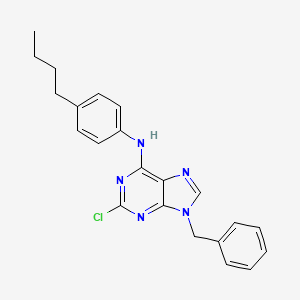9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-
CAS No.: 125802-44-0
Cat. No.: VC16993389
Molecular Formula: C22H22ClN5
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 125802-44-0 |
|---|---|
| Molecular Formula | C22H22ClN5 |
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | 9-benzyl-N-(4-butylphenyl)-2-chloropurin-6-amine |
| Standard InChI | InChI=1S/C22H22ClN5/c1-2-3-7-16-10-12-18(13-11-16)25-20-19-21(27-22(23)26-20)28(15-24-19)14-17-8-5-4-6-9-17/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,25,26,27) |
| Standard InChI Key | IBENBZXSOOWVKG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |
Introduction
9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- is a synthetic organic compound belonging to the purine family. It features a complex structure characterized by a purine base, a butylphenyl group, a phenylmethyl substituent, and a chlorine atom at the 2-position. This unique configuration contributes to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological processes, including cancer treatment and antiviral applications.
Synthesis and Production
The synthesis of 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- typically involves multi-step organic reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield. Advanced purification techniques like chromatography are employed to isolate the final product from by-products and unreacted materials. The synthesis requires careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yields and minimize side reactions.
Biological Activity and Potential Applications
Research indicates that purine derivatives, including 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)-, exhibit significant biological activities. These compounds have been studied for their potential as inhibitors of tubulin polymerization, which is crucial in cancer therapy since disrupting cell division can lead to apoptosis in tumor cells. Additionally, structure-activity relationship studies suggest that modifications to the purine scaffold can enhance biological efficacy against various cancer cell lines.
Comparison with Similar Compounds
The presence of both the butyl and phenylmethyl groups distinguishes 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- from other similar compounds. This structural configuration may enhance its biological activity and selectivity for specific targets within cancer treatment paradigms. For comparison, other purine derivatives like 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine and 6-Benzylamino-2-chloropurine have simpler structures and different substituents.
Comparison Table
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 9H-Purin-6-amine, N-(4-butylphenyl)-2-chloro-9-(phenylmethyl)- | C22H22ClN5 | Butyl and phenylmethyl groups |
| 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine | C11H12ClN5 | Lacks butyl group; simpler structure |
| 6-Benzylamino-2-chloropurine | C11H10ClN5 | Similar core but different substituents |
| 9-Methyl-N-(4-methoxyphenyl)-purin-6-amine | C15H16N5O | Contains methyl instead of butyl group |
Analytical Techniques for Characterization
Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds. These methods provide detailed information about the molecular structure and purity of the compound, which is essential for understanding its chemical and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume